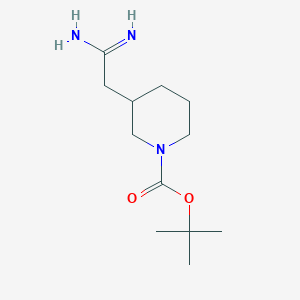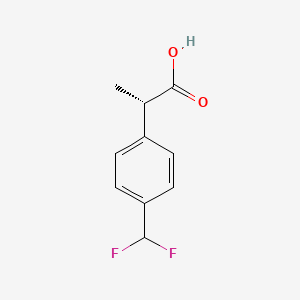![molecular formula C14H19NO3S B13534757 N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide](/img/structure/B13534757.png)
N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a propyl chain ending in a prop-2-enamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-methylphenylpropylamine and methanesulfonyl chloride.
Formation of Intermediate: The 4-methylphenylpropylamine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]amine.
Final Step: The intermediate is then reacted with acryloyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The prop-2-enamide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The prop-2-enamide group can interact with cellular receptors, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methanesulfonyl-1-phenylpropyl]prop-2-enamide
- N-[2-methanesulfonyl-1-(4-chlorophenyl)propyl]prop-2-enamide
- N-[2-methanesulfonyl-1-(4-methoxyphenyl)propyl]prop-2-enamide
Uniqueness
N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its specificity and potency in various applications compared to similar compounds.
Properties
Molecular Formula |
C14H19NO3S |
|---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]prop-2-enamide |
InChI |
InChI=1S/C14H19NO3S/c1-5-13(16)15-14(11(3)19(4,17)18)12-8-6-10(2)7-9-12/h5-9,11,14H,1H2,2-4H3,(H,15,16) |
InChI Key |
UMWDPPJNYNPAFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)S(=O)(=O)C)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)




![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B13534713.png)
![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)

![2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B13534724.png)
![3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine](/img/structure/B13534730.png)




